molecular formula C20H27N3O3S B6941330 N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide

N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide

Cat. No.: B6941330
M. Wt: 389.5 g/mol
InChI Key: CCQOLFXYDNBLNS-UHFFFAOYSA-N
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Description

N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Properties

IUPAC Name

N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-20(2,3)23(13-14-27(5,25)26)19(24)16-11-12-18(21-15-16)22(4)17-9-7-6-8-10-17/h6-12,15H,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQOLFXYDNBLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCS(=O)(=O)C)C(=O)C1=CN=C(C=C1)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of the N-methylanilino Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Methylsulfonylethyl Group: This step may involve sulfonylation reactions using methylsulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, and bases can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-2-carboxamide
  • N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-4-carboxamide

Uniqueness

N-tert-butyl-6-(N-methylanilino)-N-(2-methylsulfonylethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features

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